molecular formula C12H15NO4 B1355477 (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 67843-72-5

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B1355477
CAS RN: 67843-72-5
M. Wt: 237.25 g/mol
InChI Key: HYWJKPFAIAWVHP-SECBINFHSA-N
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Description

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Bz-R-3-CBA, is an organic compound of the carboxylic acid family. It is a chiral, optically active compound with a molecular weight of 225.3 g/mol and a melting point of 75-77 °C. Bz-R-3-CBA has a wide range of applications in the scientific research field, including its use as a reagent in organic synthesis, as a substrate in enzymatic reactions, and as a model compound for studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Alkylation : The diastereoselective alkylation of 3-aminobutanoic acid, including (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, has been achieved with high selectivity. This process is crucial for synthesizing enantiomerically pure compounds (Estermann & Seebach, 1988).

  • Preparation of Enantiomerically Pure Derivatives : Enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid have been prepared using an SN2 ring-opening process. This includes the synthesis of (R)-3-aminobutanoic acid and its N-benzyl derivative (Griesbeck & Seebach, 1987).

  • Antimicrobial Activity : Derivatives of 3-aminobutanoic acid have been shown to possess good antimicrobial activity against specific strains of bacteria and fungi, highlighting its potential in antimicrobial research (Mickevičienė et al., 2015).

Biotechnological Applications

  • Enzyme-linked Immuno-Sorbent Assay (ELISA) Development : The compound has been used in the development of ELISA methods for detecting pesticide residues, demonstrating its utility in environmental and food safety applications (Yang et al., 2008).

  • Crystal Engineering with Gamma Amino Acids : Studies on baclofen, a gamma amino acid structurally related to (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, suggest the potential of these compounds in crystal engineering, which could have implications in pharmaceutical development (Báthori & Kilinkissa, 2015).

  • Synthesis of Pharmaceutical Compounds : Its derivatives have been used in the synthesis of new thymidylate synthase inhibitors, which are important in cancer therapy (Guo-qing, 2013).

properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWJKPFAIAWVHP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557569
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

CAS RN

67843-72-5
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(phenylmethoxycarbonylamino)butanoic acid
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